molecular formula C18H23N3O4 B2991791 3,5-dimethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 2034619-26-4

3,5-dimethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2991791
CAS RN: 2034619-26-4
M. Wt: 345.399
InChI Key: HKMGAWGXOLOZLK-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide, also known as DMPB, is a compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Synthesis and Crystal Structures of Heterocyclic Compounds

Crystal Structures and Supramolecular Interactions :

  • Research on compounds with structural similarities, such as various benzamide derivatives and pyrazole-based molecules, has shown their ability to form centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. These interactions play a significant role in the supramolecular assembly of molecules, contributing to the study of crystal engineering and material sciences (Kranjc et al., 2012).

Antimicrobial and Antiviral Applications

Antibacterial Agents :

  • A study on novel analogs of benzothiazolyl-substituted pyrazol-5-ones revealed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Such compounds highlight the potential of pyrazole derivatives in developing new antibacterial drugs (Palkar et al., 2017).

Molecular Structure and Interaction Studies

Crystal Structure Analysis :

  • Studies involving the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives provide insights into intermolecular contacts and supramolecular architecture. This research is crucial for understanding the molecular basis of interactions that could influence drug design and development (Kumara et al., 2018).

Synthesis Methods and Chemical Transformations

One-Pot Synthesis Techniques :

  • Research on one-pot, three-component syntheses of complex heterocycles demonstrates the efficiency and versatility of these methods in creating biologically active molecules. Such studies are foundational in medicinal chemistry and the discovery of new therapeutic agents (Adib et al., 2014).

properties

IUPAC Name

3,5-dimethoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-16-7-13(8-17(9-16)24-2)18(22)20-14-10-19-21(11-14)12-15-5-3-4-6-25-15/h7-11,15H,3-6,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMGAWGXOLOZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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